1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
Description
The compound 1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5λ⁶-thieno[3,4-d]imidazole-2,5,5-trione is a complex heterocyclic molecule featuring a thienoimidazole core fused with a sulfur-containing ring. Key structural attributes include:
- 4-Ethoxyphenyl group: Provides electron-donating properties via the ethoxy (–OCH₂CH₃) moiety.
- Hexahydro-thienoimidazole trione system: A saturated bicyclic framework with three ketone groups, contributing to rigidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4S/c1-2-27-14-6-3-12(4-7-14)22-17-10-28(25,26)11-18(17)23(19(22)24)13-5-8-15(20)16(21)9-13/h3-9,17-18H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAYBJSGETZUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione (commonly referred to as DCTI) is a complex organic compound belonging to the thienoimidazole class. This compound has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure includes a thieno[3,4-d]imidazole core and various substituents that may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of DCTI is , indicating a rich functional group composition that contributes to its reactivity and interactions in biological systems. The compound features dichlorophenyl and ethoxyphenyl groups, which may influence its lipophilicity and biological activity profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄Cl₂N₂O₃S |
| Molecular Weight | 357.25 g/mol |
| Structure | Thieno[3,4-d]imidazole core with dichlorophenyl and ethoxyphenyl substituents |
Antimicrobial Activity
Research has indicated that compounds within the thienoimidazole class exhibit significant antimicrobial properties. DCTI's structural characteristics suggest potential efficacy against various pathogens. In vitro studies are essential for assessing its antimicrobial activity against bacteria and fungi.
- Case Study : A study evaluating the antimicrobial effects of related thienoimidazoles found that derivatives with similar structures showed promising activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
Anticancer Potential
Thienoimidazoles have been investigated for their anticancer properties, with some derivatives demonstrating cytotoxic effects on cancer cell lines. DCTI's unique substituents may enhance its ability to interact with cancer cell targets.
- Research Findings : In a recent study, related compounds were tested against various cancer cell lines, revealing IC50 values in the low micromolar range. For instance, derivatives showed activity against colon carcinoma (HCT-116) with IC50 values around 6.2 μM .
Enzyme Inhibition
DCTI may also exhibit enzyme inhibitory activities, particularly against enzymes involved in cancer progression or microbial metabolism.
- Example : Compounds structurally similar to DCTI have shown urease inhibitory activity, which is crucial for the treatment of certain infections . Evaluating DCTI's effect on urease could reveal its potential as a therapeutic agent.
Understanding the mechanism of action for DCTI is vital for elucidating its biological effects. Potential mechanisms include:
- Targeting Enzymatic Pathways : Many thienoimidazoles inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation.
- Interference with Cellular Processes : The compound may disrupt cellular signaling pathways leading to apoptosis in cancer cells or inhibit biofilm formation in bacteria.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural differences and similarities with related thienoimidazole derivatives:
Key Observations :
Physicochemical Properties
Comparative data on melting points, molecular weights, and solubility:
Key Observations :
- Molecular Weight : The target compound’s estimated molecular weight (~450) aligns with analogs in and , suggesting comparable pharmacokinetic profiles.
- Melting Points: Imidazole derivatives with halogen substituents (e.g., 3j in , mp 157–158°C) exhibit higher melting points than non-halogenated analogs, likely due to increased crystallinity from Cl–π interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
